N-[(2-CHLOROPHENYL)METHYL]-2-{[2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-29-17-8-6-15(7-9-17)19-12-20-22(24-10-11-27(20)26-19)30-14-21(28)25-13-16-4-2-3-5-18(16)23/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDMTONRXYEVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted aryl halide and a suitable nucleophile.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group is attached via a nucleophilic substitution reaction, typically involving a chlorophenylmethyl halide and a nucleophilic intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
The compound features a unique structure combining aromatic and heterocyclic components, which contribute to its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its pharmacological properties.
Medicinal Chemistry
N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide has been investigated for its potential as a therapeutic agent. Research indicates its efficacy against various diseases, including cancer and microbial infections.
Case Studies:
- Anticancer Activity : Studies have shown that compounds similar to this one exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells, demonstrating significant inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Biological Research
The compound's interaction with biological targets is crucial for understanding its mechanism of action. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.
Mechanism of Action:
Research indicates that the compound can bind to specific proteins involved in disease processes, potentially leading to therapeutic effects through modulation of these targets.
Synthetic Chemistry
As a versatile building block, N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamide is utilized in synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.
Synthesis Methods:
The synthesis typically involves multi-step reactions that may include:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying existing groups or reducing double bonds.
- Substitution Reactions : Replacing functional groups using nucleophiles or electrophiles.
Material Science
In industrial applications, this compound could be explored for developing new materials with specific properties due to its unique chemical structure. Its potential use in polymer chemistry and material engineering is an area of ongoing research.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and functional groups. Key distinctions include:
Physicochemical Properties
Biological Activity
N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, which includes a pyrazolo[1,5-a]pyrazin ring, a sulfanyl group, and an acetamide moiety, positions it as a candidate for further investigation in medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Molecular Characteristics
- Molecular Formula : C20H22ClN4OS
- Molecular Weight : 422.93 g/mol
- IUPAC Name : this compound
The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological processes. The presence of the chlorophenyl and methoxyphenyl substituents enhances its binding affinity to these targets, potentially leading to modulation of their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound.
Case Studies
-
Cytotoxicity Assays :
- In vitro studies have shown that pyrazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating effective growth inhibition in MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
-
Mechanistic Insights :
- The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle checkpoints .
Pharmacological Properties
Beyond anticancer effects, the compound may exhibit other biological activities:
- Antimicrobial Activity : Similar compounds have been evaluated for antibacterial properties, suggesting potential efficacy against various bacterial strains .
- Enzyme Inhibition : The sulfanyl group is associated with enzyme inhibitory activities, including acetylcholinesterase inhibition, which may have implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Substituent | Effect on Activity |
|---|---|
| 2-Chlorophenyl | Enhances binding affinity to target proteins |
| 4-Methoxyphenyl | Improves solubility and bioavailability |
| Sulfanyl Group | Contributes to enzyme inhibition properties |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution using α-chloroacetamide intermediates. For example, coupling 1-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4-thiol with N-(2-chlorobenzyl)-2-chloroacetamide under reflux in aprotic solvents (e.g., DMF) with a base like K₂CO₃. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 thiol:chloroacetamide) are critical for yields >60% . Flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can optimize scalability and reproducibility by controlling residence time and reagent mixing .
Q. What purification strategies are effective for isolating this compound?
Column chromatography using silica gel (hexane:ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves purity (>95%). Recrystallization from ethanol or methanol at low temperatures (4°C) enhances crystalline purity, as demonstrated in analogous acetamide derivatives .
Intermediate Research Questions
Q. How can spectroscopic data (NMR, MS) resolve ambiguities in structural elucidation?
- ¹H NMR : The pyrazolo[1,5-a]pyrazine protons appear as distinct doublets (δ 8.2–8.5 ppm), while the sulfanyl-linked CH₂ group resonates near δ 4.1 ppm. Aromatic protons from the 2-chlorophenyl and 4-methoxyphenyl groups show splitting patterns consistent with substitution .
- HRMS : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 483.0652 for C₂₂H₁₈ClN₄O₂S). Discrepancies >2 ppm suggest impurities or incorrect adduct formation .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Validate purity via HPLC before testing. Use orthogonal assays (e.g., enzymatic vs. cellular) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .
Advanced Research Questions
Q. What computational methods predict binding modes and selectivity for this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with targets like kinases. Focus on the pyrazolo[1,5-a]pyrazine core’s π-π stacking and the sulfanyl group’s hydrogen-bonding potential. Validate predictions with mutagenesis studies .
Q. How can high-throughput synthesis accelerate derivative screening?
Implement Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) in parallel reactions. Use microfluidic flow reactors for rapid iteration, as shown in diazomethane syntheses . Pair this with automated LC-MS for real-time purity assessment .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to reduce oxidative metabolism.
- Introduce methyl groups ortho to the sulfanyl linkage to sterically hinder cytochrome P450 interactions, as seen in analogous pyrazolo-pyrimidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
